molecular formula C29H30O3S B8429204 4-hydroxy-2-isopentyl-2-phenyl-5-[(2-phenylphenyl)methylsulfanyl]-3H-pyran-6-one

4-hydroxy-2-isopentyl-2-phenyl-5-[(2-phenylphenyl)methylsulfanyl]-3H-pyran-6-one

Cat. No. B8429204
M. Wt: 458.6 g/mol
InChI Key: HZFYLXKMXICARB-UHFFFAOYSA-N
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Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 7 using the following: 5,6-dihydro-4-hydroxy-6-phenyl-6-(3-methylbutyl)-2H-pyran-2-one (0.250 g, 0.96 mmol), (2-methylbiphenyl)-p-toluenethiosulfonate (0.439 g, 1.24 mmol), Et3N (0.17 mL, 1.24 mmol), absolute ethanol (3.0 mL), NaHCO3 (0.5 g). The mixture was heated to 40° C. for 16 h then diluted with diethyl ether (100 mL), and washed with H2O. The solvent was then removed in vacuo and the residue submitted to column chromatography (SiO2, 100% CH2Cl2 to 2% methanol in CH2Cl2) to provide a solid (0.33 g, m.p. 49°-51° C.). 1H NMR (400 MHz, DMSO-d6) δ 7.425-7.153 (m, 13 H), 7.74 (dd, 1 H, J=1 Hz, J=7 Hz), 3.480 (dd, 2 H, J=12 Hz, J=17 Hz), 3.149 (dd, 2 H, J=17 Hz, J=22 Hz), 1.921-1.821 (m, 2 H), 1.402-1.336 (m, 1 H), 1.161-1.071 (m, 1 H), 0.847-0.707 (m, 7 H).
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(3-methylbutyl)-2H-pyran-2-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
(2-methylbiphenyl)-p-toluenethiosulfonate
Quantity
0.439 g
Type
reactant
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:7][C:6]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)([CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[O:5][C:4](=[O:19])[CH:3]=1.C1(C)C=CC([S:26](=S)(O)=O)=CC=1.[CH3:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.CCN(CC)CC.C([O-])(O)=O.[Na+]>C(OCC)C.C(O)C>[C:32]1([CH2:31][S:26][C:3]2[C:4](=[O:19])[O:5][C:6]([CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:7][C:2]=2[OH:1])[C:33]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:1.2,4.5|

Inputs

Step One
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(3-methylbutyl)-2H-pyran-2-one
Quantity
0.25 g
Type
reactant
Smiles
OC1=CC(OC(C1)(CCC(C)C)C1=CC=CC=C1)=O
Step Two
Name
(2-methylbiphenyl)-p-toluenethiosulfonate
Quantity
0.439 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(O)=S)C.CC1=C(C=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0.17 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1C1=CC=CC=C1)CSC=1C(OC(CC1O)(C1=CC=CC=C1)CCC(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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